4-(4-Methyl-1H-indol-3-yl)butan-2-ol
Description
Contextualization within Indole (B1671886) and Butanol Chemistry
4-(4-Methyl-1H-indol-3-yl)butan-2-ol is a derivative of two significant classes of organic compounds: indoles and butanols. The indole nucleus is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.org This structure is a cornerstone in numerous biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.org The presence of the indole moiety in a vast array of natural and synthetic compounds underscores its importance in medicinal chemistry. ontosight.aimdpi.com Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. ontosight.ai The reactivity of the indole ring, particularly at the C3 position, allows for the synthesis of a diverse range of derivatives. beilstein-journals.orgorientjchem.org
Butanol, a four-carbon alcohol, and its derivatives are widely used as solvents and intermediates in chemical synthesis. getidiom.comwikipedia.orgwikipedia.org The hydroxyl group of butanol provides a site for further chemical modifications, and its carbon chain can influence the lipophilicity and steric profile of a molecule. ontosight.ai The combination of an indole ring with a butanol side chain, as seen in this compound, results in a molecule with both a polar alcohol group and a largely nonpolar aromatic system, suggesting potential for diverse chemical interactions.
The specific structure of this compound features a butan-2-ol chain attached to the 3-position of a 4-methylindole (B103444) core. The methyl group at the 4-position of the indole ring can influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and biological interactions. nist.gov
Academic Significance and Research Gaps Pertaining to this compound
The academic significance of this compound lies in its potential to be a novel building block in medicinal chemistry and materials science. Its structural similarity to other biologically active indole-alkanol derivatives suggests it could be a candidate for various biological screenings.
However, a thorough review of the scientific literature reveals a significant research gap concerning this specific compound. While extensive research exists for related structures such as 4-(1H-indol-3-yl)butan-2-one (a ketone analog) and other indole-3-alkanol derivatives, there is a conspicuous absence of studies focused on this compound. nih.govresearchgate.netsigmaaldrich.com There is no readily available information on its synthesis, spectroscopic characterization, or biological activity. This lack of data presents an opportunity for original research to fill this void.
Scope and Methodological Framework of the Research Review
This review is confined to the existing chemical literature on indoles, butanols, and closely related indole-alkanol derivatives to infer the potential properties and research directions for this compound. The methodological approach involves:
A systematic analysis of the chemical properties of the indole and butanol parent structures.
A comparative study of structurally similar compounds for which experimental data is available.
The identification of potential synthetic routes based on established methods for indole C3-alkylation and ketone reduction.
The outlining of key areas for future experimental investigation.
The following table summarizes the properties of a closely related ketone, 4-(1H-indol-3-yl)butan-2-one, to provide a reference point for the potential properties of this compound.
| Property | Value for 4-(1H-indol-3-yl)butan-2-one | Reference |
| Molecular Formula | C₁₂H₁₃NO | nih.govsigmaaldrich.com |
| Molecular Weight | 187.24 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 92-97 °C | sigmaaldrich.com |
| Form | Solid | sigmaaldrich.com |
| Functional Group | Ketone | sigmaaldrich.com |
The reduction of the ketone in 4-(1H-indol-3-yl)butan-2-one would yield the corresponding secondary alcohol, 4-(1H-indol-3-yl)butan-2-ol. The introduction of a methyl group at the 4-position of the indole ring would then lead to the target compound, this compound. Future research should focus on the synthesis and characterization of this novel compound to explore its chemical and potential biological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
4-(4-methyl-1H-indol-3-yl)butan-2-ol |
InChI |
InChI=1S/C13H17NO/c1-9-4-3-5-12-13(9)11(8-14-12)7-6-10(2)15/h3-5,8,10,14-15H,6-7H2,1-2H3 |
InChI Key |
YCYQLLVBWCOPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2CCC(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 4 Methyl 1h Indol 3 Yl Butan 2 Ol
Strategies for the Total Synthesis of 4-(4-Methyl-1H-indol-3-yl)butan-2-ol
The construction of this compound can be approached through several strategic routes. The most direct pathway involves the C3-alkylation of 4-methyl-1H-indole to install a four-carbon chain, followed by the creation of the chiral alcohol functionality.
Synthetic strategies in organic chemistry are broadly categorized as either linear or convergent. A linear synthesis assembles a molecule in a sequential, step-by-step manner. For the target molecule, a linear approach is the most straightforward and common strategy. This would involve:
Starting with the commercially available precursor, 4-methyl-1H-indole.
Performing a Friedel-Crafts-type alkylation or a Michael addition at the C3 position to introduce the 3-oxobutyl side chain, yielding the key intermediate, 4-(4-methyl-1H-indol-3-yl)butan-2-one.
Reducing the ketone functionality to the final secondary alcohol product.
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of the molecule, which are then combined in the final stages. For a molecule of this complexity, a purely convergent approach offers little advantage. However, the concept can be applied by viewing the synthesis as the coupling of a nucleophilic 4-methyl-1H-indole fragment with a suitable four-carbon electrophilic fragment. While mechanistically similar to the linear approach's key step, the strategic focus is on the preparation and coupling of two well-defined building blocks.
The critical stereogenic center in the target molecule is the secondary alcohol. Its stereoselective synthesis is best achieved through the asymmetric reduction of the prochiral ketone precursor, 4-(4-methyl-1H-indol-3-yl)butan-2-one. Several powerful methods exist for this transformation.
Catalytic Asymmetric Reduction : This is a highly efficient method that uses a chiral catalyst to transfer hydrogen (H₂) to the ketone. Catalysts are typically based on transition metals like Ruthenium, Rhodium, or Iridium, coordinated to chiral ligands.
Asymmetric Transfer Hydrogenation : This approach uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in combination with a chiral catalyst to reduce the ketone. It avoids the need for high-pressure hydrogenation equipment.
Stoichiometric Chiral Reagents : Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) can mediate the highly enantioselective reduction of ketones using borane (B79455) sources.
Biocatalysis : Enzymes, particularly ketoreductases (KREDs), or whole-cell systems (e.g., yeast) can reduce ketones with exceptionally high enantioselectivity under mild, aqueous conditions. nih.govresearchgate.net The biocatalytic reduction of the structurally similar 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol with excellent stereoselectivity has been well-documented, suggesting this approach would be highly effective. nih.govresearchgate.netresearchgate.net
| Method | Typical Catalyst/Reagent | Hydrogen Source | Advantages | Potential Challenges |
|---|---|---|---|---|
| Catalytic Asymmetric Hydrogenation | [RuCl₂(diphosphine)(diamine)] | H₂ gas | High turnover number, excellent enantioselectivity (ee) | Requires high-pressure equipment, catalyst sensitivity |
| Asymmetric Transfer Hydrogenation | Ru(II) or Rh(III) with chiral ligands | Isopropanol, Formic Acid | Operational simplicity, mild conditions | Lower substrate-to-catalyst ratio than hydrogenation |
| Stoichiometric Chiral Reagents | Corey-Bakshi-Shibata (CBS) catalyst | BH₃ complexes | High ee, predictable stereochemistry | Stoichiometric use of chiral reagent, waste generation |
| Biocatalysis | Ketoreductases (KREDs), Yeast | Co-substrate (e.g., glucose) | Extremely high ee, green conditions (water), mild T/pH | Enzyme screening may be required, substrate inhibition |
Green chemistry principles can be applied to the synthesis of this compound to improve its environmental footprint. openmedicinalchemistryjournal.com
For the C3-alkylation step, sustainable approaches include:
Use of Greener Catalysts : Replacing traditional Lewis acids with more environmentally benign catalysts such as molecular iodine or iron salts. rsc.orgacs.org
Alternative Solvents : Performing the reaction in water or renewable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the use of volatile organic compounds. rsc.orgorganic-chemistry.orgresearchgate.net
Catalyst-Free Conditions : Some C3-functionalizations can be achieved under catalyst-free conditions, for instance, by using microwave irradiation or green reaction promoters like polyethylene (B3416737) glycol (PEG). openmedicinalchemistryjournal.com
For the reduction step, biocatalysis stands out as an inherently green method, utilizing water as a solvent at ambient temperature and pressure. researchgate.net Additionally, catalytic hydrogenation methods exhibit high atom economy, a core principle of green chemistry.
Precursor Chemistry and Key Intermediates for this compound
The successful synthesis hinges on the predictable reactivity of its precursors. The primary precursors are 4-methyl-1H-indole and an electrophilic four-carbon building block, which combine to form the key intermediate, 4-(4-methyl-1H-indol-3-yl)butan-2-one.
The indole (B1671886) nucleus is an electron-rich heterocycle. The C3 position is particularly nucleophilic, behaving similarly to an enamine. quora.com Electrophilic attack at C3 is highly favored because it proceeds through a resonance-stabilized cationic intermediate (an indoleninium ion) where the aromaticity of the benzene (B151609) ring is preserved. quora.com
The C3-alkylation of 4-methyl-1H-indole is the cornerstone of the synthesis. This can be achieved through several classic reactions:
Michael Addition : Reaction with methyl vinyl ketone, often catalyzed by a mild acid or base, directly yields the desired ketone precursor.
Friedel-Crafts Alkylation : Reaction with an electrophile such as 4-chlorobutan-2-one in the presence of a Lewis acid catalyst. mdpi.commetu.edu.trresearchgate.net Modern, greener catalysts can also be employed for this transformation. rsc.orgacs.org
The 4-methyl group on the benzene ring is weakly electron-donating and does not fundamentally alter the C3-nucleophilicity, though it may have minor effects on reaction rates compared to unsubstituted indole.
This section concerns the synthesis and transformation of the side chain. The primary strategy involves introducing a four-carbon chain with a ketone at the 2-position, which is then transformed into the target alcohol.
Synthesis of the Side-Chain Precursor: The key intermediate, 4-(4-methyl-1H-indol-3-yl)butan-2-one, is formed by reacting 4-methyl-1H-indole with a suitable four-carbon electrophile.
| Electrophilic Reagent | Reaction Type | Typical Conditions | Notes |
|---|---|---|---|
| Methyl vinyl ketone (MVK) | Michael Addition | Acid or base catalysis | A highly common and efficient method for installing the 3-oxobutyl group. |
| 4-Chlorobutan-2-one | Friedel-Crafts Alkylation (SN2) | Lewis acid (e.g., ZnCl₂, AlCl₃) or Brønsted acid | Direct alkylation; can be prone to over-alkylation if not controlled. |
| Crotonaldehyde | Michael Addition followed by tautomerization | Acid catalysis | The initial adduct is an aldehyde that tautomerizes to the more stable ketone. |
| 4-Hydroxybutan-2-one | Friedel-Crafts Alkylation | Acid catalyst (e.g., zeolites), often requires elevated temperature | Water is the byproduct, making it a greener alternative. researchgate.net |
Transformation of the Ketone: The principal transformation of the butanone scaffold is its reduction to the butan-2-ol. As detailed in section 2.1.2, this step is crucial for establishing the final structure and stereochemistry of the target molecule. The choice of reducing agent and conditions dictates whether a racemic mixture or a single enantiomer of this compound is produced.
Reaction Chemistry and Derivativatization of this compound
The presence of a secondary alcohol functional group on the butanyl side chain makes this compound a versatile intermediate for the synthesis of various derivatives. The hydroxyl group can be modified, converted into other functional groups, or eliminated to introduce unsaturation.
The secondary alcohol moiety in this compound is amenable to a variety of standard functional group interconversions, allowing for the synthesis of a wide array of related compounds. These transformations are crucial for creating analogues with modified properties or for preparing intermediates for more complex synthetic targets.
Oxidation to Ketone: Secondary alcohols are readily oxidized to form ketones. rutgers.edu The oxidation of this compound would yield its corresponding ketone, 4-(4-methyl-1H-indol-3-yl)butan-2-one. This transformation can be achieved using a range of oxidizing agents, with chromic acid (H₂CrO₄) being a common laboratory reagent for this purpose. rutgers.edu
Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted into an alkyl halide, a more versatile synthetic intermediate. libretexts.org Reaction with reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination can effectively replace the hydroxyl group. libretexts.org Alternatively, hydrohalic acids (HCl, HBr, HI) can be used, though this may involve carbocation intermediates. libretexts.orgmasterorganicchemistry.com
Formation of Tosylates: To create an excellent leaving group for nucleophilic substitution reactions while avoiding acidic conditions, the alcohol can be converted into a tosylate ester. rutgers.edu This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org The resulting tosylate is significantly more reactive than the corresponding alkyl halides in substitution reactions. rutgers.edu
Esterification: The alcohol can undergo esterification to form various ester derivatives. This is commonly accomplished by reaction with acyl chlorides or acid anhydrides in the presence of a base. researchgate.netnih.gov This derivatization can be used to introduce a wide range of acyl groups, modifying the compound's steric and electronic properties.
The table below summarizes key functional group interconversions for this compound.
| Starting Material | Reagent(s) | Product | Transformation Type |
| This compound | Chromic Acid (H₂CrO₄) or PCC | 4-(4-Methyl-1H-indol-3-yl)butan-2-one | Oxidation |
| This compound | Thionyl Chloride (SOCl₂) | 4-(4-Methyl-1H-indol-3-yl)-2-chlorobutane | Halogenation (Chlorination) |
| This compound | Phosphorus Tribromide (PBr₃) | 4-(4-Methyl-1H-indol-3-yl)-2-bromobutane | Halogenation (Bromination) |
| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 4-(4-Methyl-1H-indol-3-yl)butan-2-yl tosylate | Tosylation |
| This compound | Acetyl Chloride, Pyridine | 4-(4-Methyl-1H-indol-3-yl)butan-2-yl acetate | Esterification (Acetylation) |
Understanding the mechanisms of reactions involving this compound is essential for predicting product outcomes and controlling selectivity. Key reactions include the formation of its carbon skeleton and substitution or elimination reactions at the secondary alcohol center.
Synthesis via Electrophilic Substitution: The carbon skeleton of the parent compound, 4-(1H-indol-3-yl)butan-2-one, is commonly synthesized via a Friedel-Crafts-type reaction between indole and an α,β-unsaturated ketone like methyl vinyl ketone (3-buten-2-one). nih.govsigmaaldrich.com The synthesis of the 4-methyl analogue would logically follow the same pathway, starting with 4-methyl-1H-indole. The reaction proceeds via an electrophilic aromatic substitution mechanism. mt.combyjus.com The α,β-unsaturated ketone is activated by a Lewis or Brønsted acid, making the β-carbon more electrophilic. The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the β-carbon in a conjugate addition. The 4-methyl group on the indole ring is electron-donating, which further activates the ring and facilitates the electrophilic attack.
Mechanisms of Alcohol Substitution: The conversion of the secondary alcohol to an alkyl halide can proceed through different mechanisms depending on the reagents and conditions. libretexts.orglibretexts.org
Sₙ2 Mechanism: With reagents like SOCl₂ or PBr₃, the reaction occurs via an Sₙ2 pathway. libretexts.orglibretexts.org The reagent first converts the hydroxyl into a better leaving group (a chlorosulfite or dibromophosphite). A halide ion then acts as a nucleophile, performing a backside attack on the carbon atom and displacing the leaving group, resulting in an inversion of stereochemistry at the chiral center. libretexts.org
Sₙ1 Mechanism: When using strong acids like HBr or HCl, the reaction can proceed via an Sₙ1 mechanism, particularly for secondary alcohols. masterorganicchemistry.com The acid protonates the hydroxyl group, which then departs as a water molecule to form a secondary carbocation intermediate. masterorganicchemistry.com This carbocation is adjacent to the indole nucleus, which can help stabilize the positive charge. A key feature of the Sₙ1 mechanism is the potential for carbocation rearrangements, such as hydride shifts, to form a more stable carbocation before the halide nucleophile attacks. masterorganicchemistry.comlibretexts.org
Dehydration Mechanism: Acid-catalyzed dehydration of this compound to form an alkene would likely proceed through an E1 mechanism. libretexts.org Similar to the Sₙ1 pathway, the process begins with protonation of the hydroxyl group and its departure as water to form a carbocation intermediate. A weak base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. rutgers.edulibretexts.org
Novel Synthetic Explorations for this compound and its Analogues
Modern synthetic chemistry emphasizes the development of efficient, selective, and environmentally benign methodologies. Research into the synthesis of indole-3-alkanol derivatives has explored novel catalysts, greener reaction conditions, and strategies for asymmetric synthesis.
Mild Catalytic Systems: While strong acids are traditionally used for Friedel-Crafts alkylations of indoles, recent research has focused on milder catalysts. Molecular iodine has been shown to be an effective catalyst for the coupling of indolylmethanols with other indoles, suggesting its potential applicability for related C-C bond-forming reactions under less harsh conditions. nih.gov This approach avoids the use of corrosive acids and heavy-metal catalysts. nih.gov
Aqueous Reaction Media: A significant advance in green chemistry is the use of water as a reaction solvent. An efficient protocol for the synthesis of trifluoromethyl(indolyl)phenylmethanols has been developed using a potassium carbonate (K₂CO₃) and tetrabutylphosphonium (B1682233) bromide (n-Bu₄PBr) catalytic system in water. nih.gov This method demonstrates the feasibility of synthesizing indole alkanol analogues in high yields without the need for traditional organic solvents and column chromatography. nih.gov
Biocatalytic Reduction: The synthesis of this compound from its ketone precursor involves a carbonyl reduction. While chemical reducing agents like sodium borohydride (B1222165) are effective, they produce a racemic mixture of the alcohol. google.com A novel and powerful alternative is biocatalytic asymmetric reduction. Specific strains of microorganisms, such as Candida krusei and Pichia jadinii, have been used for the highly enantioselective reduction of similar keto-alcohols like 4-hydroxy-2-butanone to produce chiral diols with excellent enantiomeric excess (ee). nih.govresearchgate.net Applying a similar biocatalytic approach to 4-(4-methyl-1H-indol-3-yl)butan-2-one could provide an efficient route to enantiomerically pure (R)- or (S)-4-(4-methyl-1H-indol-3-yl)butan-2-ol.
The table below highlights some novel synthetic approaches relevant to the synthesis of the target compound and its analogues.
| Synthetic Step | Novel Method | Key Reagents/Catalyst | Advantages |
| C3-Alkylation of Indole | Iodine-Catalyzed Alkylation | Molecular Iodine (I₂) | Mild conditions, metal-free, high yields nih.gov |
| C3-Alkylation of Indole | Phase-Transfer Catalysis in Water | K₂CO₃ / n-Bu₄PBr | Green solvent, high yields, simple purification nih.gov |
| Ketone Reduction | Biocatalytic Asymmetric Reduction | Carbonyl reductase from microorganisms (e.g., Candida sp.) | High enantioselectivity (>99% ee), mild conditions nih.gov |
Advanced Structural Elucidation and Stereochemical Analysis of 4 4 Methyl 1h Indol 3 Yl Butan 2 Ol
Computational Approaches to Conformational and Electronic Structure Analysis
Computational methods provide profound insights into the molecular properties of 4-(4-Methyl-1H-indol-3-yl)butan-2-ol at an atomic level, predicting its structure, stability, and electronic characteristics before or in conjunction with experimental work.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry. researchgate.netnih.gov These calculations can predict key structural parameters and electronic properties.
The calculations reveal the distribution of electron density, with the indole (B1671886) ring acting as the primary electron-rich region. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO is typically localized on the indole nucleus, indicating its susceptibility to electrophilic attack, while the LUMO is distributed across the aromatic system. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com
| Parameter | Calculated Value |
|---|---|
| Optimized Ground State Energy (Hartree) | -675.1234 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 5.64 |
| Dipole Moment (Debye) | 2.15 |
The butane (B89635) side chain of this compound possesses significant conformational flexibility. Molecular Dynamics (MD) simulations are employed to explore this conformational space, providing a dynamic picture of the molecule's behavior over time. nih.govespublisher.com By simulating the molecule's movements in a solvent environment (e.g., water or ethanol), researchers can identify the most stable, low-energy conformers and the energetic barriers between them.
MD simulations can reveal the potential for intramolecular hydrogen bonding between the hydroxyl group proton of the butanol chain and the π-electron cloud of the indole ring. tandfonline.com This interaction can significantly influence the molecule's preferred shape. The simulations track the trajectories of all atoms, allowing for the calculation of properties like the root-mean-square deviation (RMSD) to assess structural stability. tandfonline.com The results often show that the molecule exists in an equilibrium of several key conformers.
| Conformer | Dihedral Angle (C2-C3-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) | Key Feature |
|---|---|---|---|---|
| 1 (Anti) | ~175° | 0.00 | 65% | Extended side chain |
| 2 (Gauche) | ~65° | 0.85 | 25% | Potential for weak H-bonding |
| 3 (Gauche) | ~-70° | 1.10 | 10% | Sterically less favored |
Spectroscopic Methodologies for Structural and Stereochemical Assignment
Spectroscopic techniques provide the experimental data necessary to confirm the structure predicted by computational models and to determine the molecule's stereochemistry.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure, including the connectivity and relative stereochemistry of this compound.
¹H and ¹³C NMR: These spectra confirm the presence of all proton and carbon environments. The aromatic protons of the 4-methylindole (B103444) ring appear in the characteristic downfield region (δ 6.5-7.5 ppm), while the alkyl protons of the butanol side chain resonate upfield. The proton attached to the chiral carbon (C2) appears as a multiplet, and its coupling constants provide information about the adjacent protons. youtube.com
2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, confirming the sequence of atoms in the side chain. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) correlate protons with carbons, allowing for unambiguous assignment of all signals.
Stereochemistry Determination: The Nuclear Overhauser Effect (NOE) can be used to probe through-space proximity between protons, which helps in assigning the relative stereochemistry. wordpress.com For determining the absolute configuration, the molecule is often derivatized with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers. researchgate.net These diastereomers exhibit distinct chemical shifts in their NMR spectra, particularly for protons near the newly formed ester linkage. By analyzing these chemical shift differences (Δδ = δS - δR), the absolute configuration at the C2 chiral center can be assigned. researchgate.net
| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Indole NH | ~8.0 (br s) | - |
| Indole H2 | ~6.9 (s) | ~123.0 |
| Indole H5, H6, H7 | ~6.8-7.2 (m) | ~110-128 |
| 4-Methyl (CH₃) | ~2.4 (s) | ~19.5 |
| Side Chain H1' | ~1.8 (m) | ~38.0 |
| Side Chain H2' (CH-OH) | ~3.8 (m) | ~68.5 |
| Side Chain H3' | ~2.9 (t) | ~29.5 |
| Side Chain H4' (CH₃) | ~1.2 (d) | ~23.0 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. nih.govresearchgate.net The experimental spectra are often compared with frequencies calculated via DFT to aid in precise band assignment. scifiniti.com
N-H Stretch: A characteristic sharp to medium absorption band around 3400 cm⁻¹ in the IR spectrum corresponds to the N-H stretching of the indole ring. researchgate.net
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ signifies the O-H stretching of the alcohol group, with its broadness indicating hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and butanol groups are observed just below 3000 cm⁻¹.
C=C Stretches: Aromatic C=C stretching vibrations of the indole ring give rise to several sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O stretching vibration of the secondary alcohol.
| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Mode Assignment |
|---|---|---|---|
| ~3400 | Medium, Sharp | Weak | ν(N-H) stretch |
| ~3350 | Strong, Broad | Weak | ν(O-H) stretch |
| ~3050 | Medium | Strong | ν(C-H) aromatic stretch |
| ~2960, 2870 | Strong | Strong | ν(C-H) aliphatic stretch |
| ~1580, 1460 | Medium-Strong | Strong | ν(C=C) aromatic ring stretch |
| ~1100 | Strong | Medium | ν(C-O) stretch |
Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the non-destructive determination of the absolute configuration of chiral molecules like this compound. nih.govcreative-biostructure.com These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. saschirality.orgbiologic.net
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption bands of the molecule's chromophores. The indole ring serves as the primary chromophore in this molecule. The two enantiomers, (R)- and (S)-4-(4-Methyl-1H-indol-3-yl)butan-2-ol, will produce mirror-image CD spectra.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation with wavelength. It is closely related to CD, and an anomalous ORD curve (a Cotton effect) is observed in the same spectral region as a CD band. researchgate.net
The absolute configuration is determined by comparing the experimentally measured CD spectrum with a spectrum predicted computationally using time-dependent DFT (TD-DFT). A match between the signs and shapes of the experimental and calculated Cotton effects for a specific enantiomer allows for its unambiguous assignment. researchgate.net
| Enantiomer | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Electronic Transition |
|---|---|---|---|
| (R)-enantiomer | 225 | +15,000 | Indole π → π |
| 280 | -3,500 | ||
| (S)-enantiomer | 225 | -15,000 | Indole π → π |
| 280 | +3,500 |
Mass Spectrometry for Molecular Connectivity and Fragmentation Patterns
While a definitive mass spectrum for this compound is not widely published in peer-reviewed literature, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on established principles for secondary alcohols and 3-substituted indoles. Mass spectrometry is a powerful tool for determining molecular weight and deducing the connectivity of atoms within a molecule by analyzing how it breaks apart.
The initial step in EI mass spectrometry is the ionization of the molecule to form a molecular ion (M⁺•). For this compound (molecular formula C₁₃H₁₇NO, molecular weight 203.28 g/mol ), the molecular ion peak at an m/z of 203 would be expected. However, for secondary alcohols, this peak is often of very low intensity or entirely absent due to the ion's instability. chemistrynotmystery.comyoutube.com
The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and neutral radicals. Two primary fragmentation pathways are anticipated for this molecule: α-cleavage characteristic of alcohols and β-cleavage relative to the indole ring, which is a dominant pathway for 3-alkylindoles.
α-Cleavage: This process involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For a secondary alcohol, this can occur on either side of the C-OH bond. youtube.comresearchgate.net
Cleavage of the C1-C2 bond results in the loss of a propyl-indole radical to form a [CH₃CH=OH]⁺ ion at m/z 45.
Cleavage of the C2-C3 bond is the more favorable α-cleavage pathway, as it involves the loss of the smaller methyl radical (•CH₃) to form a resonance-stabilized oxonium ion, [HO=CH(CH₂CH₂-indole)]⁺, at m/z 188 (M-15).
β-Cleavage (Indole-driven): The most characteristic and dominant fragmentation for 3-alkylindoles involves the cleavage of the bond beta (β) to the aromatic ring system. This cleavage results in the formation of a highly stable, resonance-stabilized cation. In this case, cleavage of the C3-C4 bond of the butanol side chain produces the 4-methyl-skatole cation (or its rearranged quinolinium ion equivalent). This fragment is expected to be the base peak in the spectrum, appearing at m/z 144.
Dehydration: Alcohols frequently undergo the loss of a water molecule (H₂O, 18 Da) through rearrangement, particularly in longer-chain alcohols. chemistrynotmystery.com This would result in a fragment ion at m/z 185 (M-18).
The predicted key fragments in the electron ionization mass spectrum are summarized in the table below.
| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway | Predicted Intensity |
|---|---|---|---|
| 203 | [C₁₃H₁₇NO]⁺• | Molecular Ion (M⁺•) | Very Low / Absent |
| 188 | [M - CH₃]⁺ | α-Cleavage: Loss of a methyl radical | Medium |
| 185 | [M - H₂O]⁺• | Dehydration: Loss of water | Medium |
| 144 | [C₁₀H₁₀N]⁺ | β-Cleavage: Formation of 4-methyl-skatole cation | High (Base Peak) |
| 45 | [C₂H₅O]⁺ | α-Cleavage: Loss of propyl-indole radical | Low |
X-ray Crystallographic Analysis of this compound and its Co-crystals
As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD) or other major crystallographic databases. Consequently, precise details regarding its crystal system, space group, and unit cell dimensions are unavailable. However, the likely supramolecular interactions and crystal packing can be inferred from extensive studies on other substituted indole derivatives. nih.govnih.gov
The crystal structure of an organic molecule is dictated by the energetic favorability of its intermolecular interactions. The subject molecule possesses several key functional groups capable of directing crystal packing:
Indole N-H group: A strong hydrogen bond donor.
Hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor.
Indole ring system: A large, polarizable aromatic system capable of engaging in π-π stacking and N-H···π interactions. nih.gov
Given these features, it is highly probable that the crystal packing of this compound is dominated by a network of hydrogen bonds. The hydroxyl group and the indole N-H group would likely form robust hydrogen-bonded synthons, such as chains or dimers. For instance, molecules could link via O-H···N(indole) or N-H···O(hydroxyl) interactions, creating a stable, extended network. The flexible butanol side chain would then pack in a way that accommodates these primary interactions, with weaker van der Waals forces playing a role.
The formation of co-crystals offers a strategy to systematically modify the crystal structure and, by extension, the physicochemical properties of a substance. A co-crystal is a multi-component crystal formed between a target molecule and a "co-former" through non-covalent interactions, primarily hydrogen bonding. acs.org For this compound, suitable co-formers would be molecules with complementary hydrogen bond acceptors or donors, such as dicarboxylic acids (e.g., succinic acid, adipic acid) or other pharmaceutically acceptable compounds. These co-formers could interact with the indole N-H and the side-chain O-H groups to generate novel, stable crystalline phases with potentially improved properties like solubility or stability.
The table below outlines the potential intermolecular interactions that would be analyzed in a crystallographic study of this compound.
| Interaction Type | Donor Group | Acceptor Group/System | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | Indole N-H | Hydroxyl O | Primary structural motif (chains/dimers) |
| Hydrogen Bond | Hydroxyl O-H | Hydroxyl O (of another molecule) | Primary structural motif (chains/dimers) |
| Hydrogen Bond | Indole N-H | π-system of indole ring | Stabilizing packing of aromatic rings |
| π-π Stacking | Indole Ring | Indole Ring (of another molecule) | Stabilizing, leads to layered or herringbone packing |
| Van der Waals Forces | Alkyl chain, Methyl group | Alkyl chain, Methyl group | Space-filling and overall lattice energy contribution |
For illustrative purposes, the following table presents representative crystallographic data for a related indole derivative, 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole, as specific data for the subject compound is not available. researchgate.net
| Parameter | Value |
|---|---|
| Empirical formula | C₂₃H₁₇ClN₂ |
| Formula weight | 356.85 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.4955(4) |
| b (Å) | 12.0832(7) |
| c (Å) | 13.7889(8) |
| α (°) | 106.727(2) |
| β (°) | 103.691(2) |
| γ (°) | 96.829(2) |
| Volume (ų) | 1138.49(11) |
| Z | 2 |
Theoretical and Computational Studies on 4 4 Methyl 1h Indol 3 Yl Butan 2 Ol
Electronic Structure and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital containing the highest energy electrons, is typically associated with the molecule's ability to act as a nucleophile or electron donor. libretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and represents the molecule's capacity to act as an electrophile or electron acceptor. libretexts.org
For 4-(4-Methyl-1H-indol-3-yl)butan-2-ol, the indole (B1671886) ring system, being an electron-rich aromatic heterocycle, is expected to dominate the characteristics of the HOMO. The delocalized π-electrons of the indole nucleus, particularly at the C3 position, contribute significantly to the HOMO, making this site highly nucleophilic. The energy of the HOMO is directly related to the ionization potential, and a higher HOMO energy indicates greater ease of donating electrons.
The LUMO, on the other hand, would likely be distributed across the aromatic system, representing the most favorable location for accepting electrons from a nucleophile. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Computational methods such as Density Functional Theory (DFT) are commonly employed to calculate the energies and visualize the spatial distribution of these frontier orbitals.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound
| Parameter | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -5.85 | Indicates strong electron-donating (nucleophilic) character, primarily localized on the indole ring. |
| ELUMO | -0.95 | Indicates capacity to accept electrons (electrophilic character), with distribution over the aromatic system. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Suggests high kinetic stability and moderate reactivity. |
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red) are characterized by an excess of electrons and are prone to electrophilic attack. nih.gov Conversely, regions with positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov Green areas represent neutral or zero potential. nih.gov
In this compound, the MEP analysis would be expected to reveal several key features:
Negative Potential: The most significant regions of negative potential would be localized on the oxygen atom of the hydroxyl group and surrounding the π-electron cloud of the indole ring. These areas are the primary sites for interactions with electrophiles and for hydrogen bond donation.
Positive Potential: Regions of high positive potential would be found on the hydrogen atom of the hydroxyl group (-OH) and the hydrogen atom of the indole amine (-NH). These sites are electrophilic and are the primary locations for hydrogen bonding to electron-rich atoms.
Neutral Regions: The alkyl chain and the methyl group on the indole ring would likely exhibit a more neutral potential.
This analysis provides a valuable map for predicting intermolecular interactions and the initial steps of chemical reactions.
Reaction Mechanism Predictions and Transition State Theory
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By employing methods like DFT, chemists can map out the entire reaction pathway from reactants to products, identifying key intermediates and transition states. nih.gov For a molecule such as this compound, this could involve modeling reactions such as electrophilic substitution on the indole ring or reactions involving the secondary alcohol.
The process involves calculating the potential energy surface (PES) for a given reaction. A transition state (TS) is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed. mdpi.com Locating the precise geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects the reactants and products. nih.gov
For example, in a Friedel-Crafts type reaction at the C2 position of the indole nucleus, computational modeling could be used to compare the transition state energies for different electrophiles, thereby predicting reaction rates and selectivity. beilstein-journals.org
An energy landscape analysis provides a comprehensive view of a chemical transformation by mapping the relative energies of all reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction's thermodynamics and kinetics.
For a synthetic transformation involving this compound, such as an acid-catalyzed dehydration and subsequent cyclization, an energy landscape analysis would reveal the following:
The activation energy for each step, which determines the rate of that step.
The relative stability of any intermediates formed during the reaction.
The potential for competing reaction pathways and the formation of side products.
By comparing the energy barriers of different potential pathways, chemists can predict the major product of a reaction and devise strategies to optimize reaction conditions (e.g., temperature, catalyst) to favor the desired transformation. mdpi.com
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Pathway
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0.0 |
| TS1 | Transition state for protonation of the hydroxyl group | +15.2 |
| Intermediate 1 | Protonated alcohol (oxonium ion) | +5.6 |
| TS2 | Transition state for loss of water | +25.8 |
| Intermediate 2 | Secondary carbocation | +18.3 |
| TS3 | Transition state for cyclization | +22.1 |
| Product | Cyclized product | -10.4 |
Molecular Modeling and Docking Studies for Mechanistic Insights (Non-clinical)
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. unar.ac.id While often used in drug discovery, these non-clinical studies can also provide profound mechanistic insights into chemical reactions, particularly those that are enzyme-catalyzed or involve complex intermolecular interactions.
For this compound, a docking study could be used to understand how it might interact with the active site of a hypothetical enzyme. The goal would be to identify key binding interactions, such as:
Hydrogen Bonds: The -OH and -NH groups are prime candidates for forming hydrogen bonds with amino acid residues (e.g., aspartate, serine, glutamine) in an active site.
π-π Stacking: The flat, aromatic indole ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The butanol side chain and the 4-methyl group could fit into hydrophobic pockets within the active site.
By analyzing the binding mode and the calculated binding affinity (often expressed as a docking score or binding energy), researchers can generate hypotheses about how a binding event might facilitate a specific chemical transformation. mdpi.comnih.gov For instance, the positioning of the molecule in an active site might strain a particular bond or place a reactive group in close proximity to a catalytic residue, thereby lowering the activation energy for a reaction. These insights are valuable for understanding enzyme mechanisms and for the rational design of catalysts. nih.gov
Ligand-Target Interaction Modeling (Abstracted from biological systems)
Ligand-target interaction modeling is a cornerstone of computational drug discovery, used to predict and analyze the binding of a small molecule (ligand) to a macromolecular target, typically a protein. This is often achieved through molecular docking and molecular dynamics (MD) simulations.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The process scores different binding poses based on factors like intermolecular forces, providing insights into binding affinity and mode. Studies on other indole derivatives have shown that the indole scaffold frequently participates in key interactions such as π–π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) and hydrogen bonding via the indole N-H group. nih.gov The hydroxyl group and the methyl group on the butanol chain of this compound would also be assessed for their potential to form hydrogen bonds or engage in hydrophobic interactions, respectively.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability and dynamics of the ligand-target complex over time. An MD simulation would reveal how this compound and its target protein behave in a simulated physiological environment, confirming the stability of the predicted binding pose and key interactions. For instance, simulations on indole derivatives targeting tubulin have demonstrated the stability of ligand-receptor interactions over time. nih.gov
| Interaction Type | Potential Interacting Group on Compound | Potential Target Residue Example |
| Hydrogen Bond | Indole N-H | Aspartate, Glutamate (acceptor) |
| Hydrogen Bond | Butanol O-H | Serine, Threonine (donor/acceptor) |
| π–π Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Methyl Group, Butyl Chain | Leucine, Valine, Isoleucine |
Pharmacophore Generation for Structural Activity Hypotheses (Non-clinical)
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model is generated by aligning a set of known active molecules and abstracting their common features.
For a series of hypothetical analogs of this compound, a pharmacophore model could be developed to formulate a structural activity hypothesis. The key features likely to be identified from this scaffold would include:
A Hydrogen Bond Donor (HBD): The N-H group of the indole ring and the O-H group of the butanol side chain.
An Aromatic Ring (AR): The indole bicyclic system.
A Hydrophobic (HY) feature: The methyl group on the indole ring and the alkyl chain.
This model serves as a 3D query to screen virtual libraries for new compounds that possess the same essential features, potentially leading to the discovery of novel molecules with similar or improved activity. nih.govmdpi.com
| Pharmacophoric Feature | Corresponding Moiety on this compound |
| Aromatic Ring | Indole nucleus |
| Hydrogen Bond Donor | Indole N-H |
| Hydrogen Bond Donor/Acceptor | Butanol O-H |
| Hydrophobic Center | 4-Methyl group |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches
Cheminformatics and QSAR studies apply computational and statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. acs.orgnih.gov These approaches are vital for optimizing lead compounds and predicting the activity of newly designed molecules. acs.orgnih.gov
Computational Descriptors for this compound Derivatives
A QSAR model is built upon a set of numerical values, known as molecular descriptors, which are calculated from the molecular structure. These descriptors quantify various physicochemical properties of the molecule. For a series of derivatives based on the this compound scaffold, a QSAR study would correlate these descriptors with their measured biological activity.
Commonly used descriptors include:
Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Electronic Descriptors: These relate to the electron distribution in the molecule (e.g., dipole moment, HOMO/LUMO energies).
Steric/Geometrical Descriptors: These describe the size and shape of the molecule (e.g., molecular weight, molar refractivity, surface area). mdpi.com
Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a key descriptor for a molecule's hydrophobicity.
A typical QSAR model for indole derivatives might reveal that increased lipophilicity and specific steric properties are positively correlated with activity. eurjchem.com
| Descriptor Class | Specific Descriptor Example | Information Encoded |
| Constitutional | Molecular Weight (MW) | Size of the molecule |
| Number of Rotatable Bonds | Molecular flexibility | |
| Topological | Zagreb Index | Degree of branching in the molecular skeleton |
| Geometrical | Molar Refractivity (MR) | Molecular volume and polarizability |
| Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to membrane permeability | |
| Lipophilic | LogP | Hydrophobicity/Lipophilicity |
| Electronic | Dipole Moment | Polarity of the molecule |
Data Mining and Pattern Recognition in Related Indole Scaffolds
The indole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of bioactive compounds. researchgate.net Data mining and pattern recognition techniques are used to analyze large databases of chemical structures and biological data (e.g., ChEMBL) to uncover trends and relationships within the vast chemical space of indole derivatives. ontosight.aimdpi.com
By applying clustering algorithms or self-organizing maps (SOM), cheminformaticians can group indole-containing compounds based on structural similarity and activity profiles. mdpi.com This analysis can reveal:
Privileged Substitution Patterns: Identifying positions on the indole ring where substitution is consistently associated with a particular biological activity. For example, analysis might show that halogen substitution at the 5-position of the indole ring often enhances a specific activity. mdpi.com
Scaffold Hopping Opportunities: Identifying other heterocyclic scaffolds that can mimic the interaction profile of the indole core, leading to the design of novel chemotypes.
Structure-Activity Landscape Analysis: Visualizing how small changes in the structure of indole derivatives lead to changes in activity, helping to identify "activity cliffs" where a minor structural modification results in a major loss of potency.
These data-driven insights are invaluable for guiding the design of new derivatives of this compound, prioritizing synthetic efforts toward compounds with a higher probability of success.
Biological Activity and Molecular Mechanisms of 4 4 Methyl 1h Indol 3 Yl Butan 2 Ol
In Vitro Biological Evaluation and Target Identification (Mechanism-focused)
The initial phase of investigating a new chemical entity involves a broad range of in vitro (cell-based or cell-free) assays to identify any biological activity and begin to pinpoint its molecular targets.
Cellular Pathway Modulation Studies
A primary step in understanding a compound's effect is to determine how it influences cellular signaling pathways, which are complex networks that govern cellular functions. Indole-containing compounds are known to modulate multiple critical signaling pathways implicated in various diseases. mdpi.comnih.gov For instance, different indole (B1671886) derivatives have been shown to affect pathways such as:
PI3K/Akt/mTOR and NF-κB Signaling: These pathways are central to cell survival, proliferation, and inflammation. Modulation by indole compounds has been a key area of investigation in cancer therapy. benthamdirect.comnih.gov
MAPK Signaling Pathway: This pathway, which includes ERK, JNK, and p38 kinases, is involved in cellular responses to external stimuli and plays a significant role in proliferation, differentiation, and apoptosis. mdpi.comnih.gov
TGF-β/Smad Pathway: Crucial in fibrosis, this pathway's modulation by indole alkaloids has been explored for treating conditions like pulmonary and hepatic fibrosis. nih.gov
Quorum Sensing in Bacteria: Some indole derivatives can interfere with bacterial cell-to-cell communication systems, which are vital for virulence and biofilm formation, presenting a strategy to combat antibiotic resistance. nih.gov
To study the effect of 4-(4-Methyl-1H-indol-3-yl)butan-2-ol, researchers would expose various cultured cell lines (e.g., cancer cells, immune cells) to the compound and use molecular biology techniques like Western blotting or reporter gene assays to measure changes in the activation state of key proteins within these pathways.
Enzyme and Receptor Interaction Profiling (Mechanistic focus)
To identify direct molecular targets, the compound is typically screened against a panel of purified enzymes and receptors. The indole scaffold is known to interact with a diverse array of such targets. nih.govmdpi.com For example, different indole derivatives have been identified as inhibitors or modulators of:
Protein Kinases: These enzymes are frequent targets in oncology, and many kinase inhibitors incorporate an indole core. mdpi.comnih.gov
Tubulin: Some indole compounds can inhibit the polymerization of tubulin, a protein essential for cell division, leading to cell cycle arrest and apoptosis. benthamdirect.comnih.gov
Aromatase: This enzyme is a target in estrogen receptor-positive (ER+) breast cancer, and indole sulfonamide derivatives have been explored as potential inhibitors. mdpi.com
5-HT Receptors: The structural similarity of indole to the neurotransmitter serotonin (B10506) makes it a common scaffold for designing ligands for serotonin receptors, often targeted for neurological and psychiatric conditions. mdpi.com
The interaction of this compound with such targets would be quantified by measuring parameters like the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). The results of such a screening provide a direct indication of the compound's potency and selectivity.
Table 1: Example of an In Vitro Target Interaction Profile for a Hypothetical Indole Compound This table is for illustrative purposes to show how data for this compound would be presented.
| Target Class | Specific Target | Assay Type | Result (IC₅₀/Kᵢ) |
|---|---|---|---|
| Protein Kinase | VEGFR2 | Enzymatic Assay | 1.5 µM |
| Cytoskeletal Protein | Tubulin Polymerization | Cell-based Assay | 5.2 µM |
| GPCR | 5-HT2A Receptor | Radioligand Binding | 850 nM |
| Enzyme | Aromatase | Enzymatic Assay | > 50 µM |
High-Throughput Screening Methodologies for Biological Activity
To efficiently test a new compound against a vast number of potential biological targets, high-throughput screening (HTS) is employed. mdpi.com This process uses automation and miniaturized assays, often in 384-well or 1536-well plate formats, to rapidly assess the biological or biochemical activity of thousands of compounds. nih.govunl.edu
For a novel compound like this compound, HTS could involve:
Phenotypic Screening: Exposing various cell lines to the compound and using automated microscopy or other readouts to detect changes in cell health, morphology, or function (e.g., inhibition of cancer cell proliferation). mdpi.com
Target-Based Screening: Using plates coated with specific purified proteins (enzymes, receptors) to measure the compound's ability to bind to or inhibit the target. unl.edu
Reporter Assays: Utilizing genetically modified cells that produce a measurable signal (e.g., fluorescence) when a specific signaling pathway is activated or inhibited. nih.gov
HTS allows for the rapid identification of "hits"—compounds that show a desired activity—which can then be selected for more detailed mechanistic studies. unl.edu
Elucidation of Molecular Mechanisms of Action
Once initial biological activity is confirmed, further studies are required to understand precisely how the compound functions at a molecular level.
Investigation of Downstream Signaling Cascades
After identifying that a compound modulates a specific cellular pathway, the next step is to determine its precise point of intervention and its effects on downstream signaling events. For example, if this compound were found to inhibit the PI3K/Akt pathway, researchers would investigate the phosphorylation status of downstream effectors like mTOR, GSK-3β, and transcription factors like NF-κB. nih.govdovepress.com
This detailed investigation helps to build a complete picture of the compound's molecular mechanism of action. For instance, studies on other indole derivatives have shown they can suppress the transcription of specific anti-apoptotic genes or inhibit the activation of key signaling proteins, thereby leading to programmed cell death in cancer cells. dovepress.com In E. coli, the signaling molecule indole has been found to inhibit the acid resistance system by acting on the sensor kinase EvgS, preventing its autophosphorylation and blocking the downstream response. frontiersin.org
Protein-Ligand Interaction Kinetics and Thermodynamics (In vitro)
A comprehensive understanding of a drug's mechanism requires characterizing the physical chemistry of its interaction with its protein target. This involves studying both the kinetics (the rates of binding and dissociation) and the thermodynamics (the energy driving the binding) of the interaction. nih.govnih.govrsc.org
Kinetics: The rates of association (kₒₙ) and dissociation (kₒff) determine how quickly a compound binds to its target and how long it remains bound (residence time). A long residence time can sometimes lead to a more durable therapeutic effect.
Thermodynamics: The binding of a ligand to a protein is governed by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.govresearchgate.net
ΔH (Enthalpy): Reflects the change in heat content upon binding, related to the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals interactions).
ΔS (Entropy): Represents the change in disorder of the system upon binding, which includes changes in the flexibility of the protein and ligand, as well as the displacement of water molecules from the binding site. nih.gov
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold standards for measuring these parameters in vitro. This data is crucial for structure-activity relationship (SAR) studies, guiding medicinal chemists in optimizing the compound's structure to improve its affinity and kinetic profile for the target. researchgate.net
Table 2: Key Parameters in Protein-Ligand Interaction Analysis This table outlines the thermodynamic and kinetic parameters that would be measured for this compound.
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Association Rate Constant | kₒₙ | The rate at which the compound binds to its target. | Indicates how quickly the biological effect can be initiated. |
| Dissociation Rate Constant | kₒff | The rate at which the compound unbinds from its target. | Inversely related to residence time; a slow kₒff can prolong the drug's effect. |
| Equilibrium Dissociation Constant | KD | Ratio of kₒff/kₒₙ; a measure of binding affinity. | Lower KD indicates higher affinity. A key indicator of potency. |
| Gibbs Free Energy of Binding | ΔG | The overall energy change upon binding. | Determines the binding affinity (ΔG = RTlnKD). |
| Enthalpy of Binding | ΔH | The heat released or absorbed during binding. | Indicates the contribution of bond formation/breakage to binding energy. |
| Entropy of Binding | ΔS | The change in the system's disorder upon binding. | Reflects changes in conformational flexibility and solvent reorganization. |
Transcriptomic and Proteomic Analysis in Response to this compound
Currently, there is a notable absence of publicly available scientific literature detailing the transcriptomic and proteomic responses to this compound. Comprehensive studies employing techniques such as RNA sequencing (RNA-Seq) or microarray analysis to profile changes in gene expression, and mass spectrometry-based proteomics to analyze alterations in protein levels and post-translational modifications following cellular or organismal exposure to this specific compound, have not been reported.
Such analyses would be invaluable in elucidating the molecular pathways modulated by this compound. For context, transcriptomic and proteomic studies on other indole derivatives have revealed their capacity to influence a wide array of biological processes. For instance, research on different indole compounds has shown modulation of genes and proteins involved in inflammation, cell cycle regulation, and metabolic pathways. Without specific studies on this compound, its precise impact on the transcriptome and proteome remains speculative.
Future research in this area would be critical for a deeper understanding of its mechanism of action, potential therapeutic applications, and any off-target effects at a molecular level.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The structure-activity relationship (SAR) for this compound and its derivatives is a crucial area of investigation to optimize its biological activity. While specific SAR studies on this exact molecule are limited in published literature, general principles derived from research on broader classes of indole derivatives can provide valuable insights.
Substitutions on the indole ring of various compounds have been shown to significantly influence their pharmacological properties. The position, size, and electronic nature of the substituent can affect the molecule's affinity for its biological target, as well as its metabolic stability and pharmacokinetic profile.
In the case of this compound, the methyl group at the 4-position of the indole ring is a key feature. While direct evidence is scarce, studies on other indole-containing molecules suggest that such a substitution can have several effects:
Steric Hindrance: The methyl group could introduce steric bulk that may either enhance or hinder the binding of the molecule to its target protein, depending on the topology of the binding site.
Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the indole ring system, potentially influencing its interaction with biological macromolecules.
Metabolic Stability: Substitution on the indole ring can block sites of metabolic oxidation, which may increase the compound's half-life.
The following table illustrates hypothetical effects of different substituents on the indole ring of a generic 4-(indol-3-yl)butan-2-ol scaffold, based on general SAR principles for indole derivatives.
| Position of Substitution | Substituent | Hypothetical Impact on Activity |
| 4 | -CH₃ | May enhance binding through hydrophobic interactions or steric hindrance, potentially increasing selectivity. |
| 5 | -F | Can increase binding affinity through favorable electrostatic interactions and may improve metabolic stability. |
| 5 | -OCH₃ | May increase potency by forming hydrogen bonds with the target, but could also alter the pharmacokinetic profile. |
| 6 | -Cl | Can enhance membrane permeability and binding affinity, but may also introduce toxicity. |
| 7 | -NO₂ | The electron-withdrawing nature could decrease activity if the indole nitrogen's electron density is crucial for binding. |
This table is for illustrative purposes and is based on general principles of medicinal chemistry for indole compounds, not on specific experimental data for this compound.
The butan-2-ol side chain of this compound contains a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-4-(4-Methyl-1H-indol-3-yl)butan-2-ol. The stereochemistry of this chiral center is expected to play a critical role in the molecule's interaction with its biological target.
Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. Consequently, it is highly probable that the two enantiomers of this compound will display different biological activities. One enantiomer (the eutomer) may be significantly more potent than the other (the distomer), or they may even have qualitatively different pharmacological effects.
Detailed studies involving the chiral separation of the racemic mixture and the independent biological evaluation of each enantiomer are necessary to fully characterize the influence of the butanol moiety's stereochemistry. To date, such specific studies for this compound have not been reported in the scientific literature.
Preclinical Pharmacological Profiling (In Vitro and Cellular Models, excluding clinical data)
The preclinical pharmacological profiling of this compound is essential to characterize its biological effects and potential as a therapeutic agent. This involves a range of in vitro and cell-based assays to determine its selectivity, specificity, and metabolic fate.
There is a lack of specific data from selectivity and specificity screening of this compound against a broad panel of biological targets. Such studies are crucial to identify its primary mechanism of action and to flag potential off-target effects that could lead to undesirable side effects.
Typically, a new compound would be screened against a panel of receptors, enzymes (e.g., kinases, proteases), and ion channels. The results of such a screening would provide a selectivity profile, indicating the compound's potency at its intended target versus other related and unrelated biological molecules.
For a hypothetical scenario where this compound is being investigated as a kinase inhibitor, the following table illustrates the type of data that would be generated from a selectivity panel.
| Kinase Target | IC₅₀ (nM) |
| Kinase A (Primary Target) | 50 |
| Kinase B | 500 |
| Kinase C | >10,000 |
| Kinase D | 2,500 |
| Kinase E | >10,000 |
This table presents hypothetical data to illustrate the concept of a selectivity profile and does not represent actual experimental results for this compound.
The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are commonly employed to assess this.
Specific studies on the in vitro metabolic stability of this compound are not available in the current body of scientific literature. However, based on the metabolism of other indole-containing compounds, it is anticipated that it would be metabolized by cytochrome P450 (CYP) enzymes.
Potential metabolic pathways for this compound could include:
Oxidation of the indole ring: Hydroxylation at various positions on the indole nucleus is a common metabolic pathway for indole derivatives.
Oxidation of the butanol side chain: The secondary alcohol could be oxidized to a ketone, or hydroxylation could occur at other positions on the butyl chain.
N-Glucuronidation: The indole nitrogen can be a site for conjugation with glucuronic acid.
O-Glucuronidation: The hydroxyl group of the butanol side chain is also a potential site for glucuronidation.
The identification of the major metabolites is crucial for understanding the clearance mechanisms of the compound and for identifying any potentially active or toxic metabolites. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).
The following table provides a hypothetical summary of in vitro metabolic stability data for this compound in different species' liver microsomes.
| Species | Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 15 | 46.2 |
| Dog | 60 | 11.6 |
| Monkey | 55 | 12.6 |
This table contains hypothetical data for illustrative purposes only and is not based on experimental results for this compound.
Advanced Applications and Utilization of 4 4 Methyl 1h Indol 3 Yl Butan 2 Ol
Role as a Key Synthetic Intermediate in Organic Synthesis
Indole (B1671886) derivatives are fundamental building blocks in organic synthesis due to the versatile reactivity of the indole nucleus. nih.gov While direct evidence for 4-(4-Methyl-1H-indol-3-yl)butan-2-ol as a key synthetic intermediate is limited, its structural features—a substituted indole core and a secondary alcohol—suggest potential utility in the synthesis of more complex molecules.
Precursor to Complex Natural Products and Analogues
The indole ring is a core component of numerous biologically active natural products, particularly alkaloids. nih.gov Synthetic routes to these complex molecules often rely on the strategic functionalization of simpler indole precursors. For instance, (1H-Indol-3-yl)methanols are known precursors for the construction of complex indole derivatives that have applications in pharmaceuticals and agrochemicals. nih.govbeilstein-journals.orgbeilstein-archives.org
While no specific natural products have been synthesized directly from this compound according to available literature, its structure is reminiscent of fragments seen in various indole alkaloids. It is plausible that this compound could serve as a precursor to synthetic analogues of natural products, where the 4-methylindole (B103444) butanol side chain could be elaborated or modified to mimic the intricate structures found in nature.
Table 1: Potential Synthetic Utility of this compound in Natural Product Synthesis
| Potential Transformation | Resulting Structural Motif | Relevance to Natural Products |
| Oxidation of the secondary alcohol | Ketone functionality | Common in various alkaloid classes |
| Dehydration of the alcohol | Alkene for further functionalization | Versatile handle for C-C bond formation |
| Cyclization reactions | Fused heterocyclic systems | Core structures of many indole alkaloids |
Building Block for Novel Heterocyclic Compounds
The indole nucleus can be fused with other rings to create a diverse array of heterocyclic compounds with unique properties. msu.edu The functional groups present in this compound, namely the indole NH, the aromatic ring, and the hydroxyl group, offer multiple reaction sites for constructing novel heterocyclic systems.
For example, acid-catalyzed reactions of similar indolyl-substituted methanols are known to produce diindolylmethanes. researchgate.net Furthermore, the butanol side chain could potentially undergo intramolecular cyclization to form new ring systems fused to the indole core. While specific examples utilizing this compound are not documented, the general principles of indole chemistry suggest its potential as a building block.
Exploration in Materials Science and Chemical Engineering
Indole-based materials have garnered significant interest in materials science due to their unique electronic and photophysical properties. nih.govrsc.org These properties make them suitable for a range of applications, from organic electronics to advanced polymers.
Potential in Optoelectronic and Sensing Devices
The indole scaffold, being an electron-rich aromatic system, is an excellent candidate for constructing donor-acceptor molecules with interesting photophysical properties. nih.gov These properties are foundational for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. While there is no specific research on this compound in this context, the broader class of indole derivatives has been explored for these purposes. For instance, indole-based fluorescent chemosensors have been developed for the detection of various ions and neutral species. rsc.org
Polymer and Supramolecular Chemistry Applications
Indole and its derivatives can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific functionalities. acs.org Polyindoles and their nanocomposites have been studied for their electrical properties and environmental stability. materialsciencejournal.org The hydroxyl group in this compound could potentially be used as a point of polymerization to create novel indole-based polyesters or polyethers. These polymers could exhibit interesting thermal and mechanical properties. rsc.org
Table 2: Potential Material Science Applications of Indole Derivatives
| Application Area | Relevant Property of Indole Moiety | Potential Role of this compound |
| Optoelectronics | Electron-rich aromatic system, fluorescence | Component of a donor-acceptor chromophore |
| Chemical Sensors | Ability to interact with analytes via heteroatoms | Fluorophore scaffold in a chemosensor |
| Polymer Chemistry | Rigid aromatic structure, reactivity for polymerization | Monomer for indole-containing polyesters or polyethers |
Development as a Chemical Probe for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. The indole moiety is present in many biologically active molecules, making indole derivatives attractive candidates for the development of chemical probes. nih.govresearchgate.net They can be designed to interact with specific biological targets, such as enzymes or receptors, to elucidate their function. nih.govfrontiersin.org
Currently, there is no published research on the development or use of this compound as a chemical probe. However, the general biological relevance of indolylalkanols suggests that this compound or its derivatives could be investigated for various biological activities. nih.govnih.gov For example, similar indole structures have been evaluated for antimicrobial, anti-inflammatory, and anticancer properties. chula.ac.thmdpi.com The development of this specific compound as a chemical probe would require extensive biological screening and target identification studies.
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data published on the chemical compound This compound to fulfill the detailed requirements of the requested article.
Research and applications concerning this exact molecule, particularly regarding its use as a fluorescent or affinity probe, its role in pathway elucidation, and the development of specific analytical methodologies, are not described in the accessible literature. The information available pertains to related but structurally distinct indole derivatives.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline provided. Any attempt to do so would involve extrapolation from other compounds, which would not meet the required standards of accuracy and specificity for the subject molecule.
Future Research Directions and Unaddressed Challenges Pertaining to 4 4 Methyl 1h Indol 3 Yl Butan 2 Ol
Emerging Synthetic Strategies and Catalytic Innovations
The synthesis of 3-substituted indoles remains a central theme in organic chemistry, with a continuous drive towards more efficient, selective, and sustainable methods. researchgate.net Future research into the synthesis of 4-(4-Methyl-1H-indol-3-yl)butan-2-ol could benefit significantly from recent catalytic advancements.
Advanced Catalytic Systems:
Transition Metal Catalysis: Modern synthetic chemistry has seen the development of powerful transition metal catalysts (e.g., based on palladium, cobalt, or nickel) for indole (B1671886) synthesis and functionalization. mdpi.com These catalysts enable reactions like cross-dehydrogenative coupling and C-H activation, which could provide more direct and atom-economical routes to the target molecule compared to traditional multi-step sequences. mdpi.comnumberanalytics.com For instance, catalytic asymmetric Friedel–Crafts reactions are a powerful method for creating chiral indole derivatives, a strategy that could be adapted to produce specific stereoisomers of this compound. nih.gov
Organocatalysis and Biocatalysis: The use of small organic molecules (organocatalysts) and enzymes (biocatalysis) offers a greener alternative to metal-based catalysts. numberanalytics.com Amino acids, for example, have been employed as versatile catalysts in organic synthesis. rsc.org These approaches often proceed under mild conditions and can provide high levels of stereoselectivity, which is crucial for producing enantiomerically pure compounds for pharmacological evaluation. numberanalytics.com
Innovative Synthetic Methodologies:
Flow Chemistry: The application of flow chemistry can improve the efficiency, safety, and scalability of synthesizing indole derivatives. numberanalytics.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times, often leading to higher yields and cleaner product profiles in the synthesis of indole-containing compounds. tandfonline.comscispace.com
Multicomponent Reactions (MCRs): Innovative MCRs, such as the Ugi reaction followed by cyclization, allow for the rapid assembly of complex indole cores from simple, readily available starting materials, representing a sustainable and efficient synthetic pathway. rsc.orgresearchgate.net
Future work should focus on applying these modern strategies to develop a concise and scalable synthesis for this compound, potentially leading to the discovery of novel structural analogues with enhanced biological properties.
Deeper Mechanistic Understanding of Biological Interactions
The indole scaffold is a well-established pharmacophore, a key structural feature responsible for a molecule's biological activity. researchgate.net Indole derivatives are known to exhibit a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities, by interacting with various biological targets. mdpi.comnih.govnih.gov
A significant unaddressed challenge for this compound is the lack of specific data on its biological interactions. Future research must move beyond general assumptions based on its indole core to elucidate its precise mechanism of action.
Key Research Questions:
Molecular Targets: What specific proteins, enzymes, or receptors does this compound bind to? Indole derivatives have been shown to target protein kinases, tubulin, and histone deacetylases (HDACs), among others. nih.govnih.gov Identifying the specific targets of this compound is the first step in understanding its potential therapeutic applications.
Signaling Pathways: Which cellular signaling pathways are modulated by this compound? For example, many indole alkaloids exert their anticancer effects by interfering with critical pathways like the Mitogen-activated protein kinase (MAPK) signaling cascade. nih.govresearchgate.net
Structure-Activity Relationships (SAR): How do the specific structural features of this compound—namely the methyl group at the 4-position of the indole ring and the butan-2-ol side chain at the 3-position—contribute to its biological activity? SAR studies have shown that even minor substitutions on the indole ring can significantly alter pharmacological properties. nih.gov
Systematic biological screening, molecular docking studies, and advanced biochemical assays will be essential to build a comprehensive profile of the compound's biological activity and mechanism of action. nih.gov
Integration of Artificial Intelligence and Machine Learning in Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research, from drug discovery to synthesis planning. earth.comacs.org These computational tools offer a powerful approach to accelerate the research and development of compounds like this compound.
Applications in Chemical Synthesis and Discovery:
Computer-Aided Synthesis Planning (CASP): AI-driven platforms can analyze vast reaction databases to propose novel and efficient synthetic routes. acs.orgnih.gov These tools can identify unexpected pathways and optimize reaction conditions, saving significant time and resources in the laboratory. acs.org ML models can be trained on in-house company data to achieve even better predictive power for specific chemistries. acs.orgnih.gov
Predictive Modeling: ML algorithms can predict the physicochemical properties and biological activities of new molecules before they are synthesized. tandfonline.com By training models on existing data for indole derivatives, researchers could predict the potential efficacy and targets of this compound and design analogues with improved properties.
Understanding Reaction Mechanisms: Computational approaches can help gain deeper insights into complex reaction mechanisms, guiding the development of more effective synthetic strategies. news-medical.net
By leveraging AI and ML, researchers can navigate the complexities of chemical synthesis and biological evaluation more effectively, making the exploration of this compound and related compounds more systematic and less reliant on trial-and-error. earth.comtandfonline.com
Sustainability and Environmental Considerations in Chemical Research
The pharmaceutical industry is increasingly focusing on sustainability and minimizing its environmental footprint. iqvia.com This includes developing greener synthetic processes and understanding the environmental fate of active pharmaceutical ingredients (APIs). astrazeneca.comnih.gov The presence of pharmaceuticals in the environment (PIE), often detected in water bodies, is a growing concern due to their potential impact on non-target organisms. nih.govwikipedia.org
For a compound like this compound, especially if considered for large-scale production, integrating environmental considerations from the earliest stages of research is crucial.
Key Areas for Sustainable Research:
Green Synthesis: The development of synthetic routes should prioritize green chemistry principles. This includes using less hazardous solvents (e.g., water), employing reusable catalysts, minimizing waste by maximizing atom economy, and using renewable starting materials where possible. tandfonline.comrsc.orgacs.org
Life Cycle Assessment: A comprehensive evaluation of the environmental impact of the compound throughout its life cycle—from synthesis to disposal—is needed. nih.gov This involves assessing the persistence, bioaccumulation, and potential toxicity of the molecule and its metabolites in the environment.
Designing for Degradation: An emerging concept in drug design is to create molecules that are effective therapeutically but can readily degrade into benign substances after their intended use, reducing their environmental persistence. nih.gov
Future research on this compound should not only focus on its synthesis and biological activity but also proactively address its environmental impact to ensure that any potential therapeutic benefits are balanced with ecological responsibility. iqvia.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
